molecular formula C8H17ClO2Si B1599179 tert-Butyldimethylsilyl chloroacetate CAS No. 480439-47-2

tert-Butyldimethylsilyl chloroacetate

Cat. No.: B1599179
CAS No.: 480439-47-2
M. Wt: 208.76 g/mol
InChI Key: RUQHLZVDTNJVOW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of tert-Butyldimethylsilyl chloroacetate are alcohols . It is used as a protecting reagent for alcohols in organic synthesis .

Mode of Action

This compound interacts with its targets (alcohols) in the presence of a base to form tert-butyldimethylsilyl ethers . The reaction can be represented as follows:

(Me3C)Me2SiCl+ROH→(Me3C)Me2SiOR+HCl(Me_3C)Me_2SiCl + ROH → (Me_3C)Me_2SiOR + HCl (Me3​C)Me2​SiCl+ROH→(Me3​C)Me2​SiOR+HCl

Biochemical Pathways

The formation of tert-butyldimethylsilyl ethers from alcohols is a key step in many biochemical pathways. These ethers are more stable and hydrolyze much more slowly than the corresponding trimethylsilyl ethers . This property makes them useful in various organic synthesis processes .

Pharmacokinetics

It’s worth noting that the compound is soluble in many organic solvents but reacts with water and alcohols .

Result of Action

The result of the action of this compound is the formation of tert-butyldimethylsilyl ethers from alcohols . These ethers are more stable and resistant to hydrolysis, making them useful as protecting groups in organic synthesis .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the reaction with alcohols to occur . Additionally, the reaction is performed in an organic solvent, as the compound reacts with water . Temperature can also affect the rate and yield of the reaction .

Biochemical Analysis

Biochemical Properties

Tert-Butyldimethylsilyl chloroacetate plays a significant role in biochemical reactions, particularly in the protection of functional groups during organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with alcohols, amines, and carboxylic acids, forming stable silyl ethers, amides, and esters . These interactions are crucial for protecting sensitive functional groups during complex synthetic processes, thereby facilitating the synthesis of target molecules without unwanted side reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes involved in cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Furthermore, the compound can interact with DNA and RNA, affecting the transcription and translation processes. These interactions result in changes in gene expression and protein synthesis, ultimately influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as protecting functional groups during metabolic processes . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect the metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in a shift in the metabolic balance

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with cellular components. These distribution patterns are essential for understanding the compound’s cellular effects and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function For example, this compound can interact with nuclear proteins, affecting gene expression and transcriptional regulation

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQHLZVDTNJVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401511
Record name tert-Butyldimethylsilyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-47-2
Record name (1,1-Dimethylethyl)dimethylsilyl 2-chloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyldimethylsilyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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